N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide
Description
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their significant pharmacological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-21(13-15-7-11-18(12-8-15)26(28)29)23-14-16-5-9-17(10-6-16)22-24-19-3-1-2-4-20(19)25-22/h1-12H,13-14H2,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDMVVUGHPTGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)CNC(=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions Finally, the nitrophenylacetamide moiety is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazole N-oxides.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions can be facilitated using Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Aminophenylacetamide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylacetamide moiety may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
- **N-{4-[1H-benzimidazol-2-yl)methoxy]phenyl}acetamide
Uniqueness
N-[[4-(1H-benzimidazol-2-yl)phenyl]methyl]-2-(4-nitrophenyl)acetamide is unique due to the presence of both the benzimidazole core and the nitrophenylacetamide moiety. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
